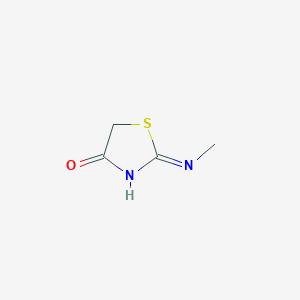
4(5H)-Thiazolone, 2-(methylamino)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide . In one study, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Physical And Chemical Properties Analysis
Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of “4(5H)-Thiazolone, 2-(methylamino)-” are not provided in the sources I found.Aplicaciones Científicas De Investigación
Material Science Applications
Thiazolo[5,4-d]thiazoles, a related class of compounds, have been studied for their material properties and applications in material science. This suggests potential research avenues for 2-(Methylamino)thiazol-4(5H)-one in this field as well .
Pharmaceutical Intermediates
Compounds like 2-(Methylamino)thiazol-4(5H)-one serve as intermediates in the synthesis of more complex pharmaceuticals, such as cobicistat, which is used to enhance the efficacy of other antiretroviral drugs .
Safety and Hazards
The safety data sheet for a related compound, “2-(Methylamino)ethanol”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility and the unborn child, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed or in contact with skin .
Direcciones Futuras
Thiazole derivatives have been studied for their potential antimicrobial activity. A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties showed moderate inhibitory activities against both Gram-positive and negative bacteria compared with reference drugs . These results suggest that thiazole derivatives, such as “4(5H)-Thiazolone, 2-(methylamino)-”, could be potential antimicrobial drug candidates .
Mecanismo De Acción
Target of Action
The primary target of 2-(Methylamino)thiazol-4(5H)-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
2-(Methylamino)thiazol-4(5H)-one interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound 2b, a derivative of 2-(Methylamino)thiazol-4(5H)-one, showed the highest binding affinity . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
The compound’s solubility and binding affinity suggest that it may have good bioavailability .
Result of Action
The result of the action of 2-(Methylamino)thiazol-4(5H)-one is the disruption of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, demonstrating the compound’s antibacterial potential .
Propiedades
IUPAC Name |
2-methylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGVUYPMIUDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507460 | |
| Record name | 2-(Methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(5H)-Thiazolone, 2-(methylamino)- | |
CAS RN |
16312-19-9 | |
| Record name | 2-(Methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the methyl substitution in 4(5H)-Thiazolone, 2-(methylamino)- derivatives affect their interaction with the 11β-HSD1 enzyme compared to allyl substituted counterparts?
A1: Research indicates that replacing the allyl substituent with a methyl group in 4(5H)-Thiazolone, 2-(amino)- derivatives leads to a decrease in 11β-HSD1 inhibitory activity. [] Molecular modeling suggests that this difference arises from the absence of the allyl group, which allows rotation of the molecule within the enzyme's binding site. This altered binding conformation weakens the interaction between the methyl-substituted derivatives and 11β-HSD1, resulting in reduced inhibitory potency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





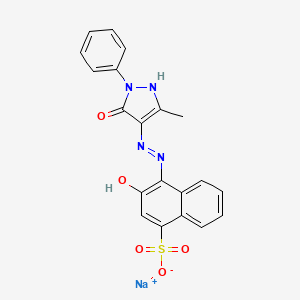
![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)
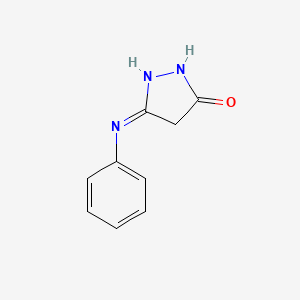
![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)
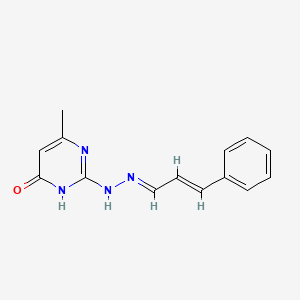

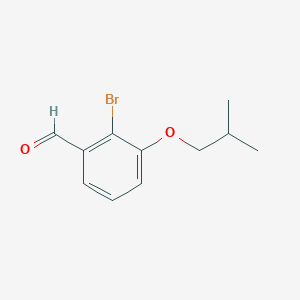
![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)

